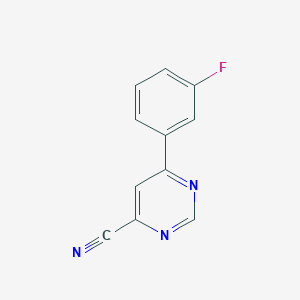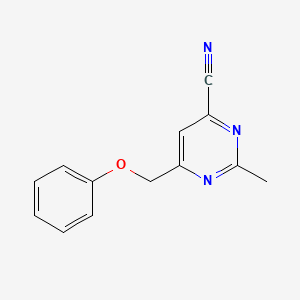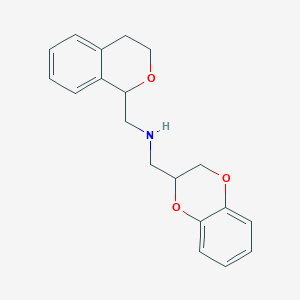![molecular formula C13H18BrNZn B14886642 3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-[(2-Methyl-1-piperidino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(2-Methyl-1-piperidino)methyl]phenyl bromide+Zn→3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize production efficiency.
化学反应分析
Types of Reactions
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the zinc atom.
Common Reagents and Conditions
Palladium Catalysts: Often used in Suzuki-Miyaura coupling reactions.
Aryl Halides: Commonly used as coupling partners in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation and degradation of the organozinc compound.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
科学研究应用
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism by which 3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is harnessed in cross-coupling reactions, where the compound transfers its organic group to a palladium catalyst, facilitating the coupling process.
相似化合物的比较
Similar Compounds
- 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 3-[(1-Piperidinylmethyl)phenyl]magnesium bromide
Uniqueness
3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbon-zinc bonds and participate in efficient cross-coupling reactions makes it a valuable reagent in organic synthesis.
属性
分子式 |
C13H18BrNZn |
|---|---|
分子量 |
333.6 g/mol |
IUPAC 名称 |
bromozinc(1+);2-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;/h2-3,8-9,12H,5-7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
RPRVKOGVPOYJKL-UHFFFAOYSA-M |
规范 SMILES |
CC1CCCCN1CC2=CC=C[C-]=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)


![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)

![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)



![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)

